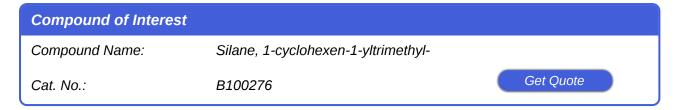


Application Note: 1-Cyclohexen-1yltrimethylsilane in Palladium-Catalyzed CrossCoupling Reactions

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinylsilanes are versatile and valuable reagents in modern organic synthesis, serving as stable, less toxic, and easily handled alternatives to other organometallic compounds like organoboranes or organostannanes for carbon-carbon bond formation.[1] 1-Cyclohexen-1-yltrimethylsilane is a cyclic vinylsilane that acts as a synthetic equivalent of a 1-cyclohexenyl anion. It is particularly useful in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling, to synthesize 1-aryl-1-cyclohexene derivatives. These structural motifs are prevalent in pharmaceuticals and advanced materials. The reaction's success hinges on the activation of the relatively inert C-Si bond, typically achieved with a fluoride source or under specific base-catalyzed, fluoride-free conditions (Hiyama-Denmark coupling).[1][2][3]

Core Concept: The Hiyama Cross-Coupling Reaction

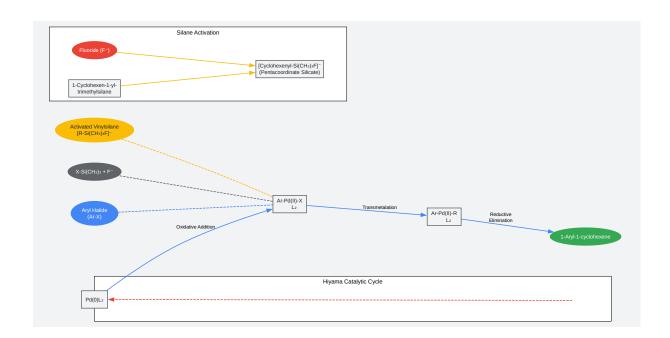
The Hiyama coupling facilitates the formation of a C-C bond between an organosilane (e.g., 1-cyclohexen-1-yltrimethylsilane) and an organic halide or triflate (e.g., an aryl iodide or bromide). [3] The reaction is catalyzed by a palladium complex and requires an activating agent, commonly a fluoride salt like tetrabutylammonium fluoride (TBAF), to enable the key transmetalation step.[1][3]



Reaction Mechanism

The catalytic cycle of the Hiyama coupling generally proceeds through three fundamental steps:

- Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate.
- Transmetalation: The vinylsilane is activated by a fluoride ion, forming a hypervalent pentacoordinate silicate. This activated species then transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[1]
- Reductive Elimination: The coupled product (1-aryl-1-cyclohexene) is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.



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Caption: General catalytic cycle for the Hiyama cross-coupling.

Data Presentation

While extensive data for 1-cyclohexen-1-yltrimethylsilane is not broadly published, the following table represents typical results for the Hiyama coupling of a model substrate, vinyltrimethylsilane, with various aryl halides. This illustrates the general scope and efficiency expected for such reactions.

Table 1: Representative Hiyama Coupling of Vinyltrimethylsilane with Aryl Halides



Entry	Aryl Halide (Ar-X)	Cataly st (mol%)	Ligand (mol%)	Activat or (equiv)	Solven t	Temp (°C)	Time (h)	Yield (%)
1	4- lodoace topheno ne	Pd(OAc) ₂ (2)	PPh₃ (4)	TBAF (1.2)	THF	60	12	92
2	4- Bromoa nisole	Pd2(dba)3 (1)	P(t-Bu)₃ (4)	TBAF (1.5)	Dioxan e	80	16	85
3	1- lodonap hthalen e	PdCl ₂ (P Ph ₃) ₂ (3)	-	TASF (1.2)	DMF	65	10	95
4	3- Bromop yridine	Pd(OAc	SPhos (5)	TBAF (1.5)	Toluene	100	24	78
5	Methyl 4- iodoben zoate	Pd/C (5)	P(4-F- Ph)₃ (10)	TBAF (2.0)	Toluene /H ₂ O	120	18	88[4]
6	2- Bromot oluene	Pd2(dba)3 (1.5)	XPhos (6)	TBAF (1.5)	THF	80	20	81

Note: This data is illustrative for vinyltrimethylsilane and serves as a general guide. Optimal conditions for 1-cyclohexen-1-yltrimethylsilane may vary and require specific optimization.

Experimental Protocols

The following is a general protocol for a palladium-catalyzed Hiyama cross-coupling reaction. It should be adapted and optimized for specific substrates.



General Protocol for Fluoride-Mediated Hiyama Coupling

Materials:

- 1-Cyclohexen-1-yltrimethylsilane (1.2 equiv)
- Aryl halide (1.0 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
- Ligand (e.g., triphenylphosphine, 2-10 mol%)
- Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 equiv)
- Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst, and ligand.
- Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst pre-formation.
- Reagent Addition: Add the 1-cyclohexen-1-yltrimethylsilane (1.2 equiv) to the mixture via syringe.
- Activation and Heating: Slowly add the TBAF solution (1.5 equiv) dropwise. Heat the reaction
 mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress
 by TLC or GC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and wash with water (3x) to remove TBAF and other inorganic



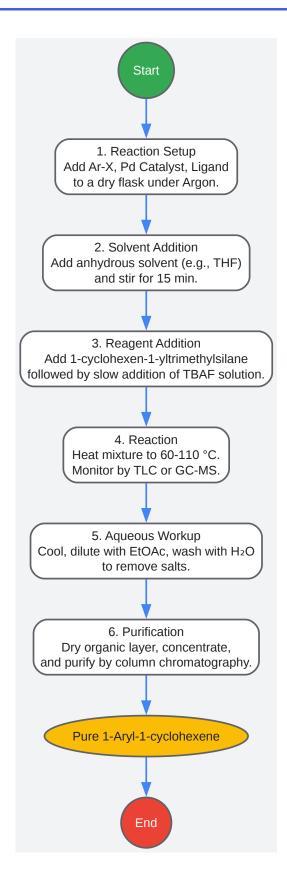




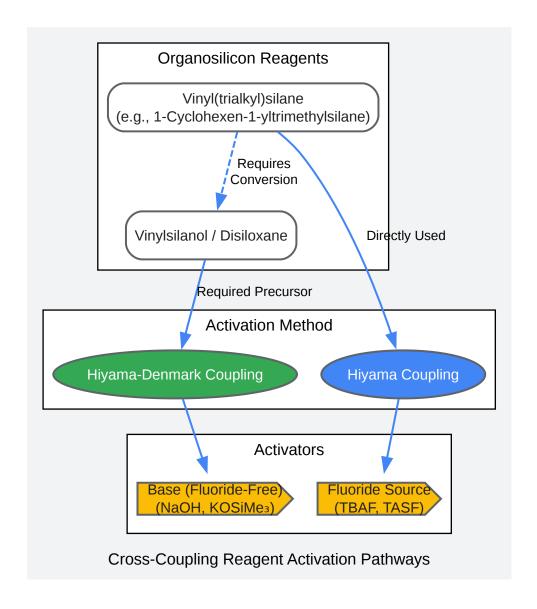
salts.

• Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-aryl-1-cyclohexene product.









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